molecular formula C33H54N7O17P3S B1254594 (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA

(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA

Cat. No. B1254594
M. Wt: 945.8 g/mol
InChI Key: BNPQDIKRZDRREL-GQUYLXGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-trans, 6-cis)-Dodeca-2, 6-dienoyl-CoA, also known as (2t, 6C)-dodecadienoyl-coenzyme A or trans, cis-2, 6-laurodienoyl-coenzyme A, belongs to the class of organic compounds known as medium-chain 2-enoyl coas. These are organic compounds containing a coenzyme A substructure linked to a medium-chain 2-enoyl chain of 5 to 12 carbon atoms. Thus, (2-trans, 6-cis)-dodeca-2, 6-dienoyl-CoA is considered to be a fatty ester lipid molecule (2-trans, 6-cis)-Dodeca-2, 6-dienoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa) (2-trans, 6-cis)-Dodeca-2, 6-dienoyl-CoA has been primarily detected in urine. Within the cell, (2-trans, 6-cis)-dodeca-2, 6-dienoyl-CoA is primarily located in the cytoplasm (2-trans, 6-cis)-Dodeca-2, 6-dienoyl-CoA can be biosynthesized from (2-trans, 6-cis)-dodeca-2, 6-dienoic acid and coenzyme A.
(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2-trans,6-cis)-dodeca-2,6-dienoic acid. It has a role as a human metabolite and a mouse metabolite. It is a medium-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It derives from a (2-trans,6-cis)-dodeca-2,6-dienoic acid and a coenzyme A.

Scientific Research Applications

1. Role in Fatty Acid Metabolism

(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA is implicated in the metabolism of unsaturated fatty acids, specifically within the beta-oxidation pathway. Beta-oxidation enzymes, such as 2,4-dienoyl-CoA reductases, play a crucial role in the metabolism of unsaturated fatty acids with even-numbered double bonds, including (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA. These enzymes are vital in various organisms, from bacteria to mammals, demonstrating their universal importance in fatty acid metabolism (Dommes & Kunau, 1984), (Liang, Thorpe & Schulz, 2000).

2. Interaction with Enzymes and Substrates

Research has focused on understanding the interaction of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA with various enzymes. Studies reveal the enzyme's mechanism of action, such as the reduction of dienoyl-CoA thiolesters and the orientation of coenzyme A substrates. These insights are pivotal in comprehending the broader metabolic pathways in which these molecules participate (Fillgrove & Anderson, 2000), (Hubbard, Liang, Schulz & Kim, 2003).

3. Enzyme Purification and Characterization

Significant research has been devoted to purifying and characterizing enzymes related to (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA metabolism. This includes studies on enzymes like 2,4-dienoyl-CoA reductases and isomerases from various sources, providing insight into their structure and function. These studies are foundational in understanding the metabolic role of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA (Chen, Jin & Tserng, 1994), (Modis et al., 1998).

properties

Product Name

(2-trans,6-cis)-dodeca-2,6-dienoyl-CoA

Molecular Formula

C33H54N7O17P3S

Molecular Weight

945.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,6Z)-dodeca-2,6-dienethioate

InChI

InChI=1S/C33H54N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h8-9,12-13,20-22,26-28,32,43-44H,4-7,10-11,14-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b9-8-,13-12+/t22-,26-,27-,28+,32-/m1/s1

InChI Key

BNPQDIKRZDRREL-GQUYLXGASA-N

Isomeric SMILES

CCCCC/C=C\CC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC=CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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